3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one
Description
The compound 3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one features a 1,3-dihydro-2H-indol-2-one core, a bicyclic structure with a ketone group at the 2-position. The (E)-configured methylidene group at the 3-position connects to a 1-(1,3-thiazol-2-yl)-substituted pyrrole ring. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., nortopsentin derivatives) are synthesized via condensation reactions between indole-2-one precursors and thiazole-pyrrole aldehydes .
Properties
IUPAC Name |
(3E)-3-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(12-5-1-2-6-14(12)18-15)10-11-4-3-8-19(11)16-17-7-9-21-16/h1-10H,(H,18,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSHDYNDZGDRA-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=NC=CS4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=NC=CS4)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The thiazole ring can be introduced through a cyclization reaction involving thioamides and α-haloketones. The pyrrole moiety can be added through a condensation reaction with suitable precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Halides, tosylates, mesylates, strong nucleophiles.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, ketones.
Reduction: : Alcohols, amines.
Substitution: : Amides, esters, ethers.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activities include antiviral, anti-inflammatory, and anticancer properties.
Medicine: : It can be explored for the development of new therapeutic agents targeting various diseases.
Industry: : It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
*Estimated based on structural analysis.
Key Observations:
Substituent Impact on Bioactivity: The thiazole-pyrrole substituent in the target compound and nortopsentin analogs (e.g., 3d and 3e in ) correlates with antiproliferative activity, likely due to enhanced interactions with cellular targets (e.g., kinases) via heteroaromatic π-stacking . In contrast, the piperidinylmethyl-substituted analog in induces hepatotoxicity, suggesting alkylamine groups may increase metabolic liability .
Electronic and Steric Effects: Pyridine-substituted derivatives (e.g., EVO ) lack sulfur, reducing hydrogen-bond acceptor capacity compared to thiazole-containing analogs.
Configuration and Isomerism :
- The (E)-configuration of the methylidene group in the target compound may enforce planar geometry, optimizing binding to flat hydrophobic pockets in proteins . Z-isomers (e.g., in ) could disrupt this interaction.
Pharmaceutical Relevance :
- Indol-2-one derivatives like Robenacoxib Impurity E highlight the importance of purity in drug development, as structural analogs may exhibit unintended toxicity.
Research Findings and Trends
- Antiproliferative Activity: Thiazole-pyrrole-indole hybrids (e.g., nortopsentin analogs) inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases . The target compound’s structural similarity suggests comparable mechanisms.
- Toxicity Profiles: Piperidinylmethyl-substituted indol-2-ones induce hepatotoxicity via argininosuccinate synthase dysregulation, emphasizing the need for substituent optimization in drug design .
- Crystallographic Behavior : Hydrogen-bonding patterns (e.g., N–H···O and C=O···H–N interactions) in indol-2-one derivatives influence solubility and stability. The Etter formalism aids in predicting these patterns .
Biological Activity
The compound 3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring an indole core fused with a thiazole and pyrrole moiety. This structural configuration suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C13H10N4O2S
- Molecular Weight : 286.31 g/mol
- CAS Number : 691887-96-4
Biological Activity Overview
Research indicates that compounds containing thiazole and indole structures exhibit significant biological activities. The following sections highlight specific activities related to the compound .
Anticancer Activity
Studies have shown that thiazole-containing compounds can demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole and pyrrole were evaluated for their anticancer properties against the NCI-60 cell line panel, which includes diverse human tumor types such as leukemia, lung, colon, and breast cancers. Some derivatives exhibited promising cytotoxicity at concentrations ranging from to M, with specific compounds showing enhanced activity against prostate cancer cells by inhibiting cell cycle regulatory proteins like CDK1 and increasing caspase activity, indicating apoptosis induction .
The mechanism through which these compounds exert their anticancer effects often involves:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Increased activity of caspases (e.g., caspase-3 and caspase-9) suggests that these compounds trigger programmed cell death pathways .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The compound's structure may enhance its ability to interact with bacterial membranes or inhibit essential microbial enzymes. Specific studies have indicated that certain thiazole-based compounds can effectively combat bacterial strains resistant to conventional antibiotics .
Summary of Research Findings
Case Studies
- Cytotoxicity Against Breast Cancer : A derivative similar to the compound in focus was tested and showed significant inhibition of proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In a study examining a series of thiazole derivatives, one compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., antimicrobial enzymes)?
- Methodological Answer : Molecular docking studies using software like MOE (Molecular Operating Environment) or AutoDock can model interactions with targets (e.g., bacterial DNA gyrase). Key steps include: (i) Optimizing the compound’s geometry via density functional theory (DFT). (ii) Docking into active sites using flexible ligand protocols. (iii) Validating results with MD simulations to assess binding stability.
- Example : Analogous studies on 5-chloro-3-(2-phenylhydrazinylidene)-indol-2-one demonstrated strong binding to microbial enzymes via π-π stacking and hydrogen bonding .
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Strategies include: (i) Variable-temperature NMR to detect dynamic equilibria. (ii) Comparing experimental NMR shifts with DFT-calculated values. (iii) Single-crystal X-ray diffraction to confirm the dominant conformation in the solid state.
- Case Study : Similar challenges were resolved for spiro[indole-pyrazole] derivatives by correlating NOESY cross-peaks with crystallographic data .
Q. What in vitro assays are recommended for evaluating its antioxidant or antimicrobial activity?
- Methodological Answer :
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays with IC₅₀ calculations. Include positive controls like ascorbic acid.
- Antimicrobial Activity : Employ broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For biofilm inhibition, use crystal violet staining coupled with confocal microscopy.
- Reference : Analogous thiazole-pyrrole hybrids showed MIC values of 8–32 µg/mL against multidrug-resistant pathogens .
Data Analysis and Optimization
Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of the thiazole-pyrrole moiety?
- Methodological Answer :
- Byproduct Identification : LC-MS or TLC monitoring at intermediate stages.
- Optimization : Adjust stoichiometry (e.g., excess thioamide to drive cyclization) or use microwave-assisted synthesis to reduce reaction time. For example, switching from ethanol to acetonitrile reduced dimerization in related thiadiazole syntheses .
Q. What strategies address low reproducibility in bioactivity assays (e.g., antioxidant results varying across labs)?
- Methodological Answer :
- Standardize assay protocols (e.g., DPPH concentration, incubation time).
- Use internal reference compounds (e.g., Trolox for antioxidant assays).
- Validate cell-line viability via MTT assays to rule out cytotoxicity confounding results .
Mechanistic Studies
Q. What spectroscopic techniques elucidate the compound’s photophysical properties (e.g., fluorescence quenching)?
- Methodological Answer :
- UV-Vis spectroscopy to identify π→π* transitions.
- Time-resolved fluorescence spectroscopy to study quenching mechanisms (e.g., Förster resonance energy transfer).
- Example : Indol-2-one derivatives with conjugated systems exhibited strong fluorescence at λₑₓ = 350 nm, sensitive to solvent polarity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
